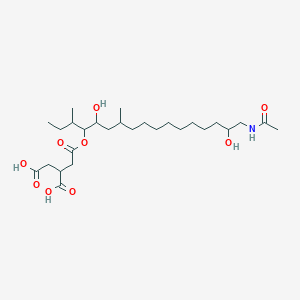
AAL Toxin TE2
Overview
Description
AAL Toxin TE2 is a mycotoxin produced by the fungus Alternaria alternata f sp lycopersiciThese toxins are known for their ability to disrupt cellular homeostasis in both plant and animal tissues, leading to various toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AAL Toxin TE2 involves several steps, including the esterification of 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol with tricarballylic acid. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production of this compound is primarily carried out through fermentation processes involving the fungus Alternaria alternata. The fermentation is followed by extraction and purification steps to isolate the toxin in its pure form .
Chemical Reactions Analysis
Types of Reactions: AAL Toxin TE2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
AAL Toxin TE2 has a wide range of scientific research applications, including:
Biology: Studied for its role in inducing necrotic cell death in plants, particularly in Arabidopsis thaliana.
Medicine: Investigated for its potential as a natural herbicide due to its phytotoxicity against various weeds.
Industry: Utilized in the development of botanical bio-herbicides and anti-blight fungicides.
Mechanism of Action
AAL Toxin TE2 exerts its effects by inhibiting ceramide synthase, an enzyme involved in the sphingolipid biosynthetic pathway. This inhibition leads to the accumulation of free sphingoid bases, disrupting cellular homeostasis and inducing apoptosis in both plant and animal cells . The molecular targets and pathways involved include the sphingolipid metabolism pathway and the ceramide biosynthetic pathway .
Comparison with Similar Compounds
AAL Toxin TE2 is part of a series of compounds with similar structures but varying functional groups and substructures. Some of the similar compounds include:
- AAL Toxin TA1 (CAS#79367-52-5)
- AAL Toxin TB1 (CAS#149849-90-1)
- AAL Toxin TC1 (CAS#176590-33-3)
- AAL Toxin TD1 (CAS#176590-35-5)
- AAL Toxin TE1 (CAS#176590-37-7)
These compounds share similar toxicological mechanisms of action, such as the inhibition of ceramide synthase, but differ in their specific chemical structures and biological activities .
Properties
IUPAC Name |
2-[2-(17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJREXVLUELSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















